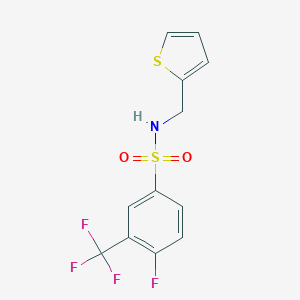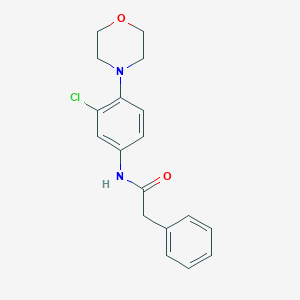
4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein is responsible for inhibiting programmed cell death or apoptosis, which is a natural process that eliminates damaged or unwanted cells from the body. Overexpression of BCL-2 protein is commonly found in many types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these types of cancer.
Mécanisme D'action
4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide selectively binds to the hydrophobic groove of BCL-2 protein, which is responsible for inhibiting apoptosis. By binding to BCL-2 protein, 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide displaces the pro-apoptotic proteins, such as BIM, from the hydrophobic groove, leading to the activation of apoptosis in cancer cells. 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has a high affinity for BCL-2 protein, with a dissociation constant (Kd) of 0.01 nM, which allows for selective targeting of cancer cells with high levels of BCL-2 expression.
Biochemical and Physiological Effects:
4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression, while sparing normal cells with low levels of BCL-2 expression. 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy. In addition, 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have minimal toxicity in preclinical and clinical studies, with the most common side effects being mild to moderate nausea, diarrhea, and fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for BCL-2 protein, which allows for precise targeting of cancer cells with high levels of BCL-2 expression. 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide is also available in a highly pure form, which allows for accurate dosing and reproducibility of results. However, 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has some limitations for lab experiments, including its high cost and limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the development of 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide as a cancer treatment. One direction is the combination of 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide with other cancer treatments, such as chemotherapy, immunotherapy, and targeted therapies, to enhance its efficacy and overcome resistance mechanisms. Another direction is the development of 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide analogs with improved pharmacokinetics and bioavailability, as well as the exploration of alternative targets for BCL-2 inhibition, such as MCL-1 and BCL-XL. Finally, the application of 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide in other types of cancer, such as solid tumors, is an area of active research.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide involves several steps, starting from commercially available starting materials. The key intermediate is 4-fluoro-3-nitrobenzenesulfonamide, which is then converted to the final product through a series of reactions, including reduction, protection, and deprotection steps. The overall yield of the synthesis is around 10% to 15%, and the purity of the final product is typically greater than 98%.
Applications De Recherche Scientifique
4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential as a cancer treatment. In preclinical studies, 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has shown potent and selective activity against BCL-2-dependent cancer cells, including CLL and AML. In clinical trials, 4-fluoro-N-(2-thienylmethyl)-3-(trifluoromethyl)benzenesulfonamide has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and AML.
Propriétés
Formule moléculaire |
C12H9F4NO2S2 |
|---|---|
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
4-fluoro-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9F4NO2S2/c13-11-4-3-9(6-10(11)12(14,15)16)21(18,19)17-7-8-2-1-5-20-8/h1-6,17H,7H2 |
Clé InChI |
BVPBYGSNIITWFJ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
SMILES canonique |
C1=CSC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)

![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)